molecular formula C15H11N3O4S B2865363 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-41-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2865363
CAS No.: 851944-41-7
M. Wt: 329.33
InChI Key: VJPAEQYBLAFITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a benzodioxin group at the 6-carboxamide position. This structure combines a rigid bicyclic system with a polar carboxamide moiety, which may influence its physicochemical properties and intermolecular interactions.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c19-13(10-8-16-15-18(14(10)20)3-6-23-15)17-9-1-2-11-12(7-9)22-5-4-21-11/h1-3,6-8H,4-5H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPAEQYBLAFITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CN=C4N(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps. One common approach starts with the preparation of the dihydrobenzo dioxin intermediate, which is then reacted with various reagents to form the thiazolo pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.

    Substitution: This reaction can introduce new functional groups into the compound, enhancing its reactivity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce an amine derivative.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares its thiazolo[3,2-a]pyrimidine core with several analogs but differs in substituents and conformational properties. Key structural comparisons include:

Table 1: Substituent and Conformational Analysis
Compound Name Substituents at Position 6 Ring Puckering (Deviation from Planarity) Dihedral Angle (°) Hydrogen Bonding Patterns
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Benzodioxinyl carboxamide Not reported Not reported Likely C–H···O (inferred)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl ester, trimethoxybenzylidene group 0.224 Å (flattened boat conformation) 80.94 (thiazolo ring vs. benzene) C–H···O chains along c-axis
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl derivative Methoxyphenyl, phenyl carboxamide Not reported Not reported Not reported
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Benzodioxin, dimethylaminophenyl group Not reported Not reported Not reported

Key Observations :

  • Ring Puckering : The ethyl ester analog exhibits a flattened boat conformation, with a pyrimidine ring deviation of 0.224 Å from planarity . This puckering may enhance steric interactions or alter solubility compared to planar analogs.
  • Hydrogen Bonding : The ethyl ester analog forms bifurcated C–H···O hydrogen bonds, creating crystalline chains . The carboxamide group in the target compound likely participates in similar interactions, which could influence solubility and crystal packing .

Key Observations :

  • The ethyl ester analog achieves a 78% yield via a one-pot reflux method, highlighting the efficiency of acetic acid-mediated condensations .
  • Carboxamide derivatives (e.g., the target compound) may require specialized coupling agents, which could affect scalability compared to ester or amine analogs .

Physicochemical Properties

Table 3: Physical Property Comparison
Compound Type Molecular Weight (g/mol) Melting Point (K) Solubility (Inferred)
Target Compound ~391 (estimated) Not reported Moderate (polar carboxamide)
Ethyl ester analog 535.56 427–428 Low (lipophilic substituents)
Methoxyphenyl analog 381.42 Not reported Moderate (methoxy group)

Key Observations :

  • The ethyl ester analog’s high melting point (427–428 K) correlates with its crystalline stability from hydrogen bonding .
  • The target compound’s carboxamide group may enhance aqueous solubility compared to ester-containing analogs, which are more lipophilic .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, providing insights into its pharmacological properties.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C21H15N3O4S
Molecular Weight 385.42 g/mol
IUPAC Name This compound
SMILES Notation O=C(NC(=O)C1=CC2=C(C=C1)OCO2)C(=S)N1C=NC=N1

In Vitro Studies

Recent studies have shown that compounds related to thiazolo[3,2-a]pyrimidines exhibit significant biological activity. For instance:

  • Acetylcholinesterase Inhibition : A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit human acetylcholinesterase (hAChE). These compounds demonstrated over 70% inhibition at a concentration of 10 µM with IC50 values in the micromolar range. Molecular docking studies indicated strong binding affinities to the enzyme, suggesting potential therapeutic applications in treating Alzheimer's disease .
  • Antitumor Activity : Thiazolo[3,2-a]pyrimidines have also been investigated for their antitumor properties. In one study, derivatives showed high inhibitory activity against cancer cell lines by interfering with the replication processes essential for tumor growth .

Case Studies

Several case studies highlight the pharmacological potential of this compound:

  • Study on Neuroprotection : A specific derivative of thiazolo[3,2-a]pyrimidine was tested in models of neurodegeneration and showed protective effects against oxidative stress-induced neuronal damage. This suggests a mechanism that could be leveraged for neuroprotective therapies .
  • Gastric Acid Secretion Modulation : Other derivatives were evaluated for their effects on gastrin/CCK-B receptors and demonstrated significant antagonistic activity in vivo. This was evidenced by their ability to inhibit gastric acid secretion in animal models .

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed the structural integrity and purity of synthesized compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.